(1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol (1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17503874
InChI: InChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1
SMILES:
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol

(1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol

CAS No.:

Cat. No.: VC17503874

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol -

Specification

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
IUPAC Name (1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol
Standard InChI InChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1
Standard InChI Key XBAXSYKCTIVRON-RCOVLWMOSA-N
Isomeric SMILES C[C@@H]([C@@H](C1=CC=C(C=C1)Cl)N)O
Canonical SMILES CC(C(C1=CC=C(C=C1)Cl)N)O

Introduction

(1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol is a chiral amino alcohol compound characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group attached to a propanol backbone. Its molecular formula is C9H12ClNO, with a molar mass of approximately 185.65 g/mol. The specific stereochemistry denoted as (1R,2S) is crucial for its biological activity and interaction with various biological systems. This compound is classified under amino alcohols, which are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Synthesis and Production

The synthesis of (1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol can be achieved through several methods. Industrial production often utilizes optimized synthetic routes involving continuous flow reactors and high-throughput screening for reaction conditions to maximize yield and purity. Laboratory methods typically involve several key steps, including chiral resolution to obtain the desired enantiomer.

Mechanism of Action and Biological Activity

The mechanism of action for (1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol involves its interactions with biological targets such as enzymes and receptors. These interactions are critical in modulating various cellular processes and highlight the compound's potential therapeutic applications. The compound's ability to form hydrogen bonds through its amino group enhances its affinity for biological targets, which is crucial for therapeutic applications.

Applications in Scientific Research

(1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol has diverse applications across various scientific fields, including medicinal chemistry and biological studies. It is often utilized as a chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The compound's unique stereochemistry allows for the creation of diverse chemical entities with specific properties, making it valuable in drug discovery processes.

Comparison with Similar Compounds

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